2-Iodo-2-methylpropanoyl chloride
Description
Properties
CAS No. |
54468-35-8 |
|---|---|
Molecular Formula |
C4H6ClIO |
Molecular Weight |
232.45 g/mol |
IUPAC Name |
2-iodo-2-methylpropanoyl chloride |
InChI |
InChI=1S/C4H6ClIO/c1-4(2,6)3(5)7/h1-2H3 |
InChI Key |
JEPZCYHEWJSEDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)Cl)I |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
Reagents and Reaction Conditions
The iodination of 2-methylpropanoyl chloride (C₄H₇ClO, CAS: 79-30-1) represents the cornerstone of laboratory preparations. This reaction employs iodine (I₂) as the halogen source and nitric acid (HNO₃) as an oxidizing agent to facilitate electrophilic substitution at the α-carbon. Key parameters include:
- Temperature : Reactions are typically conducted at 0–5°C to mitigate side reactions such as elimination or over-oxidation.
- Solvent System : Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄) is used to maintain a moisture-free environment, critical for preserving the reactivity of the acyl chloride.
- Molar Ratios : A 1:1 molar ratio of 2-methylpropanoyl chloride to iodine is standard, with HNO₃ added stoichiometrically to regenerate iodine radicals.
Table 1: Standard Laboratory Reaction Conditions
| Component | Role | Quantity (mmol) | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| 2-Methylpropanoyl chloride | Substrate | 10 | 0–5 | 6–8 |
| Iodine (I₂) | Halogenating agent | 10 | 0–5 | 6–8 |
| Nitric acid (HNO₃) | Oxidizing agent | 12 | 0–5 | 6–8 |
| Dichloromethane | Solvent | 50 mL | 0–5 | 6–8 |
Step-by-Step Procedure
- Cooling and Mixing : 2-Methylpropanoyl chloride (10 mmol) is dissolved in anhydrous DCM under nitrogen atmosphere and cooled to 0°C.
- Iodine Addition : Solid iodine (10 mmol) is added portion-wise with vigorous stirring to ensure uniform dispersion.
- Oxidizer Introduction : Nitric acid (12 mmol) is introduced dropwise, maintaining the temperature below 5°C to prevent exothermic side reactions.
- Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC) or NMR until complete consumption of the starting material.
- Work-Up : The mixture is quenched with ice-cold water, and the organic layer is separated, washed with sodium thiosulfate (to remove excess iodine), and dried over MgSO₄.
- Purification : Vacuum distillation yields 2-iodo-2-methylpropanoyl chloride as a pale-yellow liquid (typical yield: 60–70%).
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial-scale synthesis prioritizes efficiency and safety through continuous flow chemistry. Key advantages include:
- Enhanced Heat Management : Precise temperature control minimizes decomposition risks.
- Scalability : Systems operate at steady-state conditions, enabling kilogram-scale production.
- Reduced Iodine Waste : In-line recycling of unreacted iodine improves cost-effectiveness.
Table 2: Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature (°C) | 0–5 | 5–10 |
| Residence Time (min) | 360–480 | 15–30 |
| Yield (%) | 60–70 | 75–85 |
Advanced Purification Techniques
Post-synthesis purification employs fractional distillation under reduced pressure (1–5 mmHg) to isolate the product from residual iodine and byproducts. Molecular sieves or activated charcoal treatments further enhance purity (>98%).
Mechanistic Insights
The iodination proceeds via an electrophilic substitution mechanism:
- Iodine Activation : HNO₃ oxidizes I₂ to iodonium ions (I⁺), which act as the electrophilic species.
- Electrophilic Attack : The α-carbon of 2-methylpropanoyl chloride undergoes attack by I⁺, forming a tetrahedral intermediate.
- Deprotonation : A base (e.g., H₂O or NO₃⁻) abstracts a proton, restoring aromaticity and yielding the iodinated product.
Figure 1: Proposed Reaction Mechanism
$$
\text{(CH}3\text{)}2\text{CHCOCl} + \text{I}^+ \rightarrow \text{(CH}3\text{)}2\text{C(I)COCl} + \text{H}^+
$$
Note: The iodonium ion (I⁺) is generated in situ via HNO₃-mediated oxidation.
Optimization Strategies
Catalytic Enhancements
Alternative catalysts have been explored to improve reaction efficiency:
Solvent and Temperature Effects
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) marginally improve yields but complicate purification.
- Low-Temperature Dynamics : Reactions below 0°C favor selectivity but require extended durations (12–16 h).
Challenges and Mitigation
- Hydrolysis Sensitivity : The product reacts vigorously with moisture. Mitigation involves strict anhydrous conditions and inert gas shielding.
- Iodine Residues : Residual I₂ is removed via sodium thiosulfate washes or silica gel chromatography.
- Thermal Instability : Storage at −20°C under nitrogen extends shelf life to 6 months.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Depending on the reaction conditions, the compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or nitriles.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Scientific Research Applications
2-Iodo-2-methylpropanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of specialized materials with unique properties.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 2-iodo-2-methylpropanoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the iodine atom makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-iodo-2-methylpropanoyl chloride with three analogous compounds derived from the evidence:
1-Chloro-2-methyl-2-propanol (CAS 558-42-9)
- Structure : Contains a hydroxyl (-OH) and chlorine substituent on the tertiary carbon.
- Reactivity : Less electrophilic than acyl chlorides due to the absence of a carbonyl group. Primarily reacts via nucleophilic substitution (e.g., in esterification).
- Hazards : Causes skin/eye irritation; requires immediate washing after exposure .
- Key Difference: The absence of an acyl chloride group in 1-chloro-2-methyl-2-propanol limits its utility in acylation reactions compared to this compound.
Methacryloyl Chloride (Synonyms: 2-Methylacryloyl chloride, CAS N/A)
- Structure : Features a double bond (α,β-unsaturated carbonyl) and a methyl group adjacent to the acyl chloride.
- Reactivity : Highly reactive due to conjugation between the carbonyl and double bond, enabling polymerization and Michael addition reactions.
- Applications : Used in polymer chemistry (e.g., methacrylate resins) .
- Key Difference: The iodine in this compound may confer greater leaving-group ability in substitution reactions compared to methacryloyl chloride’s unsaturated system.
2-Methyl-2-phenylpropanoyl Chloride (CAS Not Specified)
- Structure : A phenyl group replaces iodine at the α-carbon.
- Reactivity : Steric hindrance from the phenyl group slows nucleophilic attacks but enhances stability.
- Applications : Used in synthesizing aromatic esters and amides in pharmaceutical research .
- Key Difference: The iodine substituent in this compound likely increases electrophilicity and oxidative instability relative to the phenyl analog.
Data Table: Structural and Functional Comparison
Research Findings and Notes
Reactivity Trends: Iodine’s larger atomic radius and weaker C-I bond (vs. C-Cl) may enhance nucleophilic substitution rates in this compound compared to chloro analogs .
Safety Considerations: While hazards for this compound are undocumented, related acyl chlorides (e.g., methacryloyl chloride) are corrosive and moisture-sensitive, suggesting similar precautions are warranted .
Q & A
Q. What are the critical safety protocols for handling 2-iodo-2-methylpropanoyl chloride in academic laboratories?
- Methodological Answer : Handling requires engineering controls (e.g., fume hoods) to limit airborne exposure and prevent inhalation. Use chemically resistant PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Emergency showers and eyewash stations must be accessible. Contaminated clothing should be removed immediately, and rigorous hygiene practices (e.g., no eating in labs, post-handling handwashing) are essential to minimize secondary exposure .
Q. How can researchers verify the purity of this compound using analytical techniques?
- Methodological Answer : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended, using mobile phases optimized for halogenated acyl chlorides. Calibrate with reference standards and monitor for impurities like hydrolyzed byproducts (e.g., carboxylic acids). Gas chromatography-mass spectrometry (GC-MS) can further confirm structural integrity by analyzing volatile derivatives .
Advanced Research Questions
Q. What experimental designs are effective for studying the hydrolytic degradation kinetics of this compound?
- Methodological Answer : Conduct pH-dependent stability assays by dissolving the compound in buffered solutions (pH 1–13) at controlled temperatures (25–60°C). Monitor degradation via time-resolved <sup>1</sup>H NMR or iodometric titration to quantify residual chloride ions. Pseudo-first-order kinetics models can determine activation energy and hydrolytic pathways. Include inert atmosphere conditions to isolate moisture-induced degradation .
Q. How can isotopic labeling elucidate mechanistic pathways in reactions involving this compound?
- Methodological Answer : Synthesize deuterated analogs (e.g., CD3-substituted derivatives) to track reaction intermediates via <sup>2</sup>H NMR or mass spectrometry. For example, deuterium labeling at the methyl group can reveal steric effects during nucleophilic substitution. Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .
Q. What strategies mitigate side reactions during coupling reactions using this compound in peptide synthesis?
- Methodological Answer : Optimize reaction stoichiometry to minimize excess acyl chloride, which can lead to over-acylation. Use non-nucleophilic bases (e.g., Hünig’s base) in anhydrous solvents like dichloromethane. Monitor reaction progress via <sup>13</sup>C NMR to detect undesired iodohydrin formation. Post-reaction quenching with cold aqueous bicarbonate ensures removal of unreacted chloride .
Data Contradictions and Validation
- Conflicting Reactivity Reports : Some studies suggest rapid hydrolysis in aqueous media, while others note stability under anhydrous conditions. Validate by replicating experiments with rigorous moisture control (e.g., Schlenk line techniques) and comparing results across multiple analytical methods (HPLC, NMR, titration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
